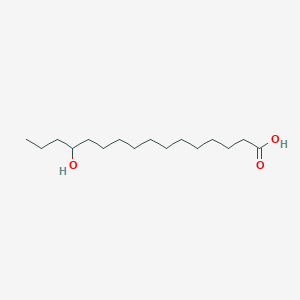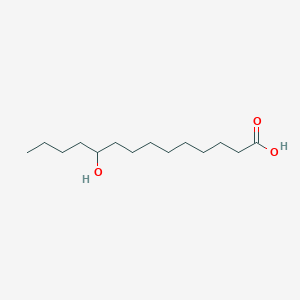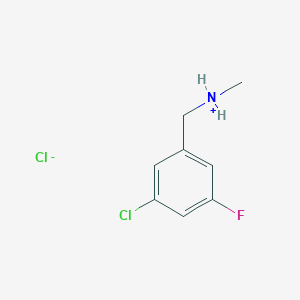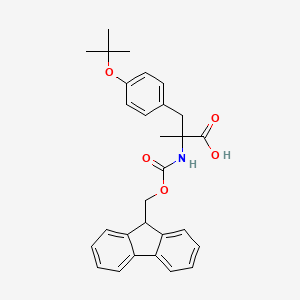
5-hydroxyundecanoic Acid
Descripción general
Descripción
5-Hydroxyundecanoic Acid: is a medium-chain fatty acid with the molecular formula C11H22O3 . . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon atom of the undecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 10-Undecenoic Acid: One common method involves the hydroboration-oxidation of 10-undecenoic acid.
From Ricinoleic Acid: Another method involves the ozonolysis of ricinoleic acid, which is a hydroxy fatty acid derived from castor oil.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Hydroxyundecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Formation of 5-ketoundecanoic acid.
Reduction: Formation of undecanoic acid.
Substitution: Formation of 5-chloroundecanoic acid or 5-bromoundecanoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: 5-Hydroxyundecanoic acid is used as a monomer in the synthesis of polyesters and polyamides.
Biology:
Metabolic Studies: The compound is used in studies related to fatty acid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine:
Drug Development: this compound and its derivatives are investigated for their potential therapeutic properties, including antifungal and antimicrobial activities.
Industry:
Mecanismo De Acción
Antifungal Activity: 5-Hydroxyundecanoic acid exerts its antifungal effects by disrupting the cell membrane integrity of fungal cells.
Molecular Targets and Pathways: The compound targets enzymes involved in lipid metabolism, such as acyl-CoA synthetase, and activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid homeostasis.
Comparación Con Compuestos Similares
11-Hydroxyundecanoic Acid: Similar in structure but with the hydroxyl group on the eleventh carbon atom.
12-Hydroxydodecanoic Acid: A longer-chain fatty acid with a hydroxyl group on the twelfth carbon atom.
9-Hydroxynonanoic Acid: A shorter-chain fatty acid with a hydroxyl group on the ninth carbon atom.
Uniqueness:
Position of Hydroxyl Group: The unique positioning of the hydroxyl group on the fifth carbon atom of 5-hydroxyundecanoic acid imparts distinct chemical and biological properties compared to its analogs.
Applications: Its specific structure makes it particularly useful in the synthesis of certain polymers and in metabolic studies.
Propiedades
IUPAC Name |
5-hydroxyundecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMCFLPGSCUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)









![[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8223269.png)
![[S(R)]-N-[(R)-[2,4,6-(Triisopropylphenyl))methyl]-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223277.png)
![[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223284.png)
